p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene--D-mannopyranoside
CAS No.:
Cat. No.: VC16543665
Molecular Formula: C25H27NO9
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27NO9 |
|---|---|
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | [7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate |
| Standard InChI | InChI=1S/C25H27NO9/c27-20-22(34-23(28)16-7-3-1-4-8-16)21-19(15-31-25(35-21)13-5-2-6-14-25)33-24(20)32-18-11-9-17(10-12-18)26(29)30/h1,3-4,7-12,19-22,24,27H,2,5-6,13-15H2 |
| Standard InChI Key | RVVIQVXUQHZOPI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
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p-Nitrophenyl group: Positioned at the anomeric carbon, this moiety acts as a chromogenic leaving group, enabling spectrophotometric detection upon enzymatic hydrolysis .
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3-O-Benzoyl group: This ester protects the hydroxyl group at position 3, directing regioselective reactions during synthesis while enhancing lipophilicity .
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4,6-Cyclohexylidene acetal: A bicyclic protecting group that rigidifies the mannopyranoside ring, stabilizing the molecule against unwanted hydrolysis and altering its solubility profile .
The β-D-mannopyranosyl core adopts a ^4C₁ chair conformation, as confirmed by ^1H and ^13C NMR spectroscopy .
Spectroscopic and Physical Data
Key physicochemical properties include:
The solubility in organic solvents like chloroform and ethyl acetate facilitates its use in nonpolar reaction environments, while partial solubility in methanol allows compatibility with aqueous assays .
Synthetic Pathways and Purification
Stepwise Synthesis
The synthesis involves multi-step protection-deprotection strategies to achieve regioselective functionalization :
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Core Formation: β-D-mannopyranose is treated with cyclohexanone dimethyl acetal under acidic conditions to form the 4,6-O-cyclohexylidene acetal, locking the pyranose ring in a rigid conformation .
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Benzoylation: The 3-hydroxyl group is selectively benzoylated using benzoyl chloride in the presence of a base like pyridine, yielding 3-O-benzoyl-4,6-cyclohexylidene-β-D-mannopyranose.
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Glycosidation: The anomeric hydroxyl is replaced with a p-nitrophenyl group via glycosidation with p-nitrophenol under Mitsunobu conditions or using a glycosyl bromide intermediate .
Purification and Characterization
Crude product purification typically employs silica gel column chromatography with gradients of ethyl acetate and hexane. Final characterization leverages:
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NMR Spectroscopy: ^1H NMR (δ 7.8–8.2 ppm for aromatic protons) and ^13C NMR confirm substituent positions .
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Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 485.48.
Applications in Biochemical Research
Enzyme Kinetics and Glycosidase Studies
As a chromogenic substrate, this compound enables real-time monitoring of α- and β-mannosidases. Enzymatic cleavage releases p-nitrophenol, detectable at 405 nm (ε = 18,300 M⁻¹cm⁻¹) . Studies using this substrate have revealed:
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pH Optima: Glycosidases exhibit maximal activity between pH 4.5–6.0 when hydrolyzing this substrate .
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Inhibitor Screening: Competitive inhibition assays using derivatives like 4-nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside help identify potent glycosidase inhibitors .
Carbohydrate Metabolism and Glycomics
The cyclohexylidene and benzoyl groups mimic natural glycan protective modifications, allowing researchers to study:
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Oligosaccharide Processing: Enzymatic trimming of high-mannose glycans in glycoprotein biosynthesis .
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Substrate Specificity: Comparative assays with glucose- and galactose-based analogues highlight mannosidase preference for mannose configurations .
Comparative Analysis with Structural Analogues
The compound’s uniqueness emerges when contrasted with similar glycosides:
| Compound Name | Structural Variations | Functional Differences |
|---|---|---|
| 4-Nitrophenyl 4,6-cyclohexylidene-β-D-mannopyranoside | Lacks 3-O-benzoyl group | Reduced stability in acidic conditions |
| p-Nitrophenyl 3-O-acetyl-β-D-mannopyranoside | Acetyl instead of benzoyl | Higher aqueous solubility |
| p-Nitrophenyl 2-O-benzoyl-β-D-glucopyranoside | Glucose backbone, 2-O-benzoyl | Substrate for glucosidases |
The 3-O-benzoyl group in p-nitrophenyl 3-O-benzoyl-4,6-cyclohexylidene-β-D-mannopyranoside enhances steric hindrance, slowing non-enzymatic hydrolysis by 40% compared to acetylated analogues.
| Supplier | Catalog Number | Purity | Price (25 mg) |
|---|---|---|---|
| Santa Cruz Biotechnology | sc-284389 | ≥95% | $360 |
| VulcanChem | VC16543665 | ≥98% | $420 |
| Clinivex | RCLST572494 | ≥90% | $310 |
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